molecular formula C12H13ClN2O2 B8494930 4-[(3-Chloro-2-methylphenyl)carbonyl]-2-piperazinone

4-[(3-Chloro-2-methylphenyl)carbonyl]-2-piperazinone

Cat. No. B8494930
M. Wt: 252.69 g/mol
InChI Key: FMZFMPMYZNIQGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08501946B2

Procedure details

2-Oxopiperazine (1.5 g, 14.98 mmol, commercially available from e.g. Sigma-Aldrich) was suspended in dry dichloromethane (DCM) (40 mL), cooled in an ice bath before adding triethylamine (3.13 mL, 22.47 mmol), followed by 3-chloro-2-methylbenzoyl chloride (I130) (2.97 g, 15.73 mmol) in Dichloromethane (DCM) (15 mL) dropwise over 15 mins. The reaction mixture was then stirred for 16 hours at RT, under argon. Solvent removed under reduced pressure. Residue partitioned between DCM (100 ml) and water (60 ml). Layers separated and aqueous layer extracted with DCM (2×50 ml). Combined extracts were washed with saturated sodium bicarbonate solution (70 ml), brine (70 ml), dried (Na2SO4), filtered and evaporated to afford an off-white solid. Solid was stirred in n-hexane (50 mL) at 55° C. for 30 mins, before filtering and drying in the vacuum oven at 40° C. for 18 hours to afford the desired product in 3.39 g as a pale yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.13 mL
Type
reactant
Reaction Step Two
Quantity
2.97 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:7][NH:6][CH2:5][CH2:4][NH:3]1.C(N(CC)CC)C.[Cl:15][C:16]1[C:17]([CH3:25])=[C:18]([CH:22]=[CH:23][CH:24]=1)[C:19](Cl)=[O:20]>ClCCl.CCCCCC>[Cl:15][C:16]1[C:17]([CH3:25])=[C:18]([C:19]([N:6]2[CH2:5][CH2:4][NH:3][C:2](=[O:1])[CH2:7]2)=[O:20])[CH:22]=[CH:23][CH:24]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1NCCNC1
Step Two
Name
Quantity
3.13 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
2.97 g
Type
reactant
Smiles
ClC=1C(=C(C(=O)Cl)C=CC1)C
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred for 16 hours at RT, under argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
Solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Residue partitioned between DCM (100 ml) and water (60 ml)
CUSTOM
Type
CUSTOM
Details
Layers separated
EXTRACTION
Type
EXTRACTION
Details
aqueous layer extracted with DCM (2×50 ml)
WASH
Type
WASH
Details
Combined extracts were washed with saturated sodium bicarbonate solution (70 ml), brine (70 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to afford an off-white solid
FILTRATION
Type
FILTRATION
Details
before filtering
CUSTOM
Type
CUSTOM
Details
drying in the vacuum oven at 40° C. for 18 hours
Duration
18 h

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC=1C(=C(C=CC1)C(=O)N1CC(NCC1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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